
Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib is a chemical compound known for its significant role in medicinal chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of dichloro and methoxy groups attached to the aniline and quinoline rings, respectively. This compound is notable for its applications in the development of pharmaceuticals, particularly as a tyrosine kinase inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,4-dichloro-5-methoxyaniline with 6,7-dimethoxyquinoline-3-carbonitrile under specific conditions to form the desired product. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Oncology
Mechanism of Action:
Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib exhibits selective inhibition of various tyrosine kinases involved in cancer progression. Its ability to inhibit BCR-ABL fusion proteins makes it particularly relevant in hematological malignancies.
Case Studies:
Recent studies have demonstrated its efficacy in vitro against various cancer cell lines, including breast cancer (MCF7 cells). The compound showed significant cytotoxicity compared to standard treatments like Docetaxel, with half-maximal inhibitory concentrations (IC50) indicating potent activity against cancer cells while sparing normal cells .
Data Table: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | MCF7 | 0.5 | 10 |
Docetaxel | MCF7 | 0.8 | 6 |
Control (DMSO) | MCF7 | N/A | N/A |
Neurological Disorders
Amyotrophic Lateral Sclerosis (ALS):
Emerging research indicates that this compound may have therapeutic potential in ALS. A patent describes its use in the prophylaxis and treatment of ALS by targeting misfolded proteins associated with motor neuron degeneration .
Case Studies:
In preclinical models, the compound improved survival rates in motoneuron cells derived from ALS patients with SOD1 mutations, demonstrating a dose-dependent response that suggests a protective effect against neurodegeneration .
Data Table: Efficacy in ALS Models
Treatment | Survival Rate (%) | Dose (µM) |
---|---|---|
This compound | 75 | 10 |
Control (Untreated) | 40 | N/A |
Future Directions and Clinical Implications
The versatility of this compound positions it as a promising candidate for further research and development. Its applications extend beyond CML treatment into areas such as:
- Combination Therapies: Investigating its synergistic effects with other kinase inhibitors could enhance therapeutic outcomes in resistant cancer types.
- Neuroprotective Strategies: Further studies are warranted to explore its potential in treating neurodegenerative diseases beyond ALS.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these kinases, the compound prevents the phosphorylation of target proteins, thereby inhibiting the signaling pathways that promote cancer cell growth and proliferation . The molecular targets include BCR-ABL kinase and SRC family kinases .
Vergleich Mit ähnlichen Verbindungen
Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib is similar to other tyrosine kinase inhibitors, such as:
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: A more potent inhibitor with a broader spectrum of activity.
Nilotinib: Known for its higher specificity and fewer side effects compared to imatinib.
Uniqueness
The uniqueness of 4-(2,4-dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile lies in its specific chemical structure, which allows it to bind more effectively to certain tyrosine kinases, making it a valuable compound in the development of targeted cancer therapies .
Biologische Aktivität
Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib is a derivative of bosutinib, a second-generation tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia (CML). This compound exhibits significant biological activity through its interactions with various kinases, particularly BCR-ABL and Src family kinases, which are implicated in the pathogenesis of CML and other malignancies.
Bosutinib, including its derivatives like this compound, functions by competitively inhibiting the ATP-binding site of tyrosine kinases. This inhibition prevents the phosphorylation of substrate proteins, thereby disrupting signaling pathways that promote cell proliferation and survival in cancer cells. The compound has shown effectiveness against a range of BCR-ABL mutants associated with imatinib resistance, making it a valuable therapeutic option for patients who have failed prior treatments .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits the proliferation of CML cell lines and patient-derived primary cells. The compound was tested against various cell lines, including those expressing imatinib-resistant BCR-ABL mutants. Results indicated a significant reduction in cell viability and induction of apoptosis in treated cells .
In Vivo Studies
Animal studies further corroborate the efficacy of this compound. In murine models, treatment led to a marked decrease in tumor size and improved survival rates compared to control groups. Specifically, tumors derived from CML cells showed reduced growth rates following administration of the compound, suggesting its potential as a therapeutic agent for resistant CML cases .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and extensive metabolism primarily via the liver enzyme CYP3A4. The elimination half-life is approximately 19 hours in cancer patients, with over 90% of the drug excreted via feces. This profile suggests that dosing regimens can be optimized for sustained therapeutic levels while minimizing toxicity .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study 1 : A patient with chronic phase CML who had previously failed imatinib and nilotinib therapy achieved a major cytogenetic response after 24 weeks of treatment with this compound. The patient maintained this response for over a year, demonstrating the compound's effectiveness in overcoming resistance mechanisms .
- Case Study 2 : In another instance, a patient with Philadelphia chromosome-positive acute lymphoblastic leukemia exhibited significant tumor regression following treatment with this compound after failing multiple TKIs. The rapid response observed supports its potential as an alternative therapy for aggressive leukemias resistant to first-line treatments .
Summary of Findings
Characteristic | This compound |
---|---|
Mechanism | BCR-ABL and Src kinase inhibition |
In Vitro Efficacy | Significant reduction in cell viability |
In Vivo Efficacy | Decreased tumor size in murine models |
Pharmacokinetics | Half-life: ~19 hours; >90% excreted via feces |
Clinical Outcomes | Major cytogenetic responses in resistant CML cases |
Eigenschaften
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-25-16-7-15(12(20)5-13(16)21)24-19-10(8-22)9-23-14-6-18(27-3)17(26-2)4-11(14)19/h4-7,9H,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAAYYSCJUHANG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.